

Application Note: LC-MS/MS Method for the Characterization of Strophanthin-K

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Compound of Interest

Compound Name: *Strophanthin*

Cat. No.: *B611039*

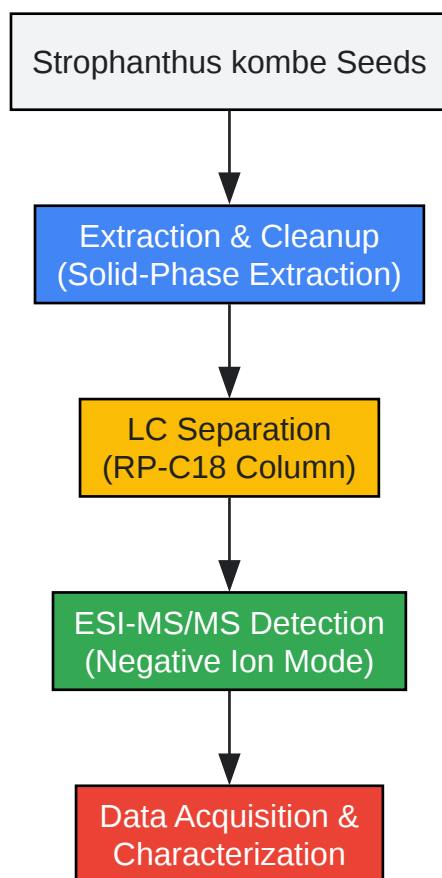
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Strophanthin-K** is a complex mixture of cardiac glycosides extracted from the seeds of *Strophanthus kombe*, an African plant belonging to the Apocynaceae family.^{[1][2]} These compounds are potent inhibitors of the Na⁺/K⁺-ATPase enzyme and have been historically used in the treatment of congestive heart failure. Due to the complex nature of this extract and the narrow therapeutic index of cardiac glycosides, a robust and specific analytical method is essential for characterization, quality control, and pharmacokinetic studies. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and identification of the primary glycosides present in **Strophanthin-K**.^{[1][3]}

Experimental Workflow & Protocols

The overall analytical process involves sample extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.



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Caption: Experimental workflow for **Strophanthin-K** analysis.

Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is designed to extract and purify cardiac glycosides from *S. kombe* seeds, minimizing matrix effects for LC-MS/MS analysis.

- Homogenization: Grind *S. kombe* seeds into a fine powder. Accurately weigh 100 mg of the powder into a centrifuge tube.
- Extraction: Add 5 mL of 70% methanol. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction process on the pellet and combine the supernatants.

- Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.
- SPE Cleanup (Oasis® HLB or similar):
 - Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Loading: Load the reconstituted sample onto the cartridge.
 - Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
 - Elution: Elute the cardiac glycosides with 3 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Filter through a 0.22 µm syringe filter into an LC vial.

Instrumentation and Methods

Liquid Chromatography (LC) Protocol

The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Parameter	Value
Column	RP C-18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 30 minutes
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	5 µL

Mass Spectrometry (MS) Protocol

Detection is performed using an electrospray ionization (ESI) source operating in negative ion mode, which provides high sensitivity for these glycosides.[\[1\]](#)[\[3\]](#)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	-4500 V
Source Temperature	400°C
Nebulizer Gas (N2)	40 psi
Drying Gas (N2)	400 L/hr
Collision Gas	Argon
Scan Time	100 ms per transition

Data Presentation & Results

Major Glycosides in Strophanthin-K

Strophanthin-K is primarily composed of six major cardiac glycosides, which can be identified and characterized by this method.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound Name	Alternate Name	Molecular Formula	Molecular Weight (Da)
k-Strophanthoside	C ₄₂ H ₆₄ O ₁₉	872.94	534.64
k-Strophanthin-β	C ₃₆ H ₅₄ O ₁₄	710.80	
Helveticoside	Erysimin	C ₂₉ H ₄₂ O ₉	
Erysimoside	C ₃₅ H ₅₂ O ₁₄	696.77	
Cymarín	C ₃₀ H ₄₄ O ₉	548.66	
Neoglucoerysimoside	C ₄₁ H ₆₂ O ₁₉	858.91	

Quantitative MS/MS Parameters

For quantitative analysis, specific precursor-to-product ion transitions are monitored. In negative ion mode ESI-MS/MS, the pseudomolecular ion $[M-H]^-$ serves as the precursor ion.[\[1\]](#)
[\[2\]](#) The following table provides the theoretical precursor ions and representative product ions based on the fragmentation of the glycosidic bonds and aglycone backbone. Collision energies (CE) and other lens voltages must be optimized for the specific instrument used.

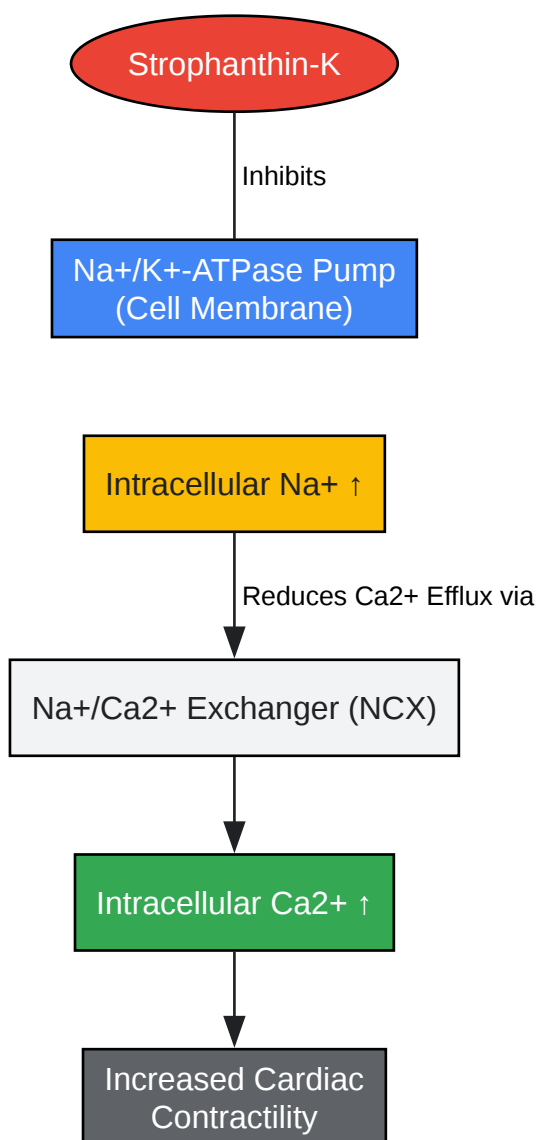
Compound	Precursor Ion [M-H] ⁻ (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
k-Strophanthoside	871.4	[Aglycone+Sugar-H] ⁻	[Aglycone-H] ⁻
k-Strophanthin-β	709.3	547.3 (-Glucose)	403.2 (-Glucose-Cymarose)
Helveticoside	533.3	403.2 (-Digitoxose)	385.2 (-Digitoxose-H ₂ O)
Erysimoside	695.3	533.3 (-Glucose)	403.2 (-Glucose-Digitoxose)
Cyamarin	547.3	403.2 (-Cymarose)	385.2 (-Cymarose-H ₂ O)
Neoglucoerysimoside	857.4	695.3 (-Glucose)	533.3 (-2xGlucose)

Note: Product ion values are representative and should be confirmed empirically.

Fragmentation typically involves sequential loss of sugar moieties, with the ion at m/z 403.2 corresponding to the deprotonated aglycone, k-strophanthin.

Mechanism of Action

The therapeutic and toxic effects of **Strophanthin-K** are due to its inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes. This action leads to an increase in intracellular calcium, enhancing myocardial contractility.



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Caption: Mechanism of action for **Strophanthin-K**.

Conclusion

The described LC-MS/MS method provides the necessary selectivity and sensitivity for the detailed characterization of **Strophanthin-K**. The protocol is suitable for identifying the major glycoside components in extracts from *S. kombe* seeds and can be adapted for quantitative analysis in various matrices.^{[1][4]} This method is a valuable tool for quality control in pharmaceutical preparations and for advanced research in drug development and toxicology.

Forced degradation studies have shown that the primary degradation product in acidic conditions is the aglycone k-strophanthidin, a key marker to monitor for stability.[1][3]

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